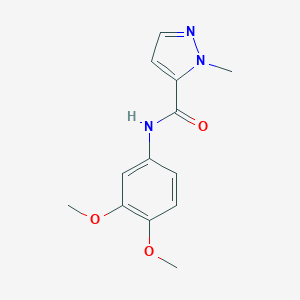
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DMHP, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
作用机制
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory mediators, and increase the levels of antioxidant enzymes. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions and its potential for off-target effects should be taken into consideration when designing experiments.
未来方向
For research could include the development of more potent and selective analogs of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, the investigation of its effects on other signaling pathways and disease models, and the optimization of its pharmacokinetic properties for clinical use.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethoxyphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is obtained in good yields and can be purified by column chromatography.
科学研究应用
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory activities in vitro and in vivo. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
产品名称 |
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-16-10(6-7-14-16)13(17)15-9-4-5-11(18-2)12(8-9)19-3/h4-8H,1-3H3,(H,15,17) |
InChI 键 |
ULZZFUYRSXGJBL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)
![1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane](/img/structure/B214144.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B214146.png)

![(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B214148.png)
![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)
![4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214156.png)
![2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
![methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate](/img/structure/B214158.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B214161.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)